1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE
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Overview
Description
1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentane backbone with tetraethyl and benzoyloxy groups, making it a subject of interest in synthetic organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 1,5-pentanediol with benzoyl chloride in the presence of a base such as pyridine to form 1,5-bis(benzoyloxy)pentane . This intermediate is then subjected to further esterification with ethyl chloroformate to introduce the tetraethyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE involves its interaction with molecular targets through its ester and benzoyloxy groups. These functional groups can undergo hydrolysis, releasing active compounds that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or material science.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(benzyloxy)pentane: Similar structure but lacks tetraethyl groups.
Tetraethyl 1,1,5,5-pentanetetracarboxylate: Similar ester groups but different backbone structure.
Properties
IUPAC Name |
tetraethyl 1,5-dibenzoyloxypentane-1,1,5,5-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O12/c1-5-38-26(34)30(27(35)39-6-2,42-24(32)22-16-11-9-12-17-22)20-15-21-31(28(36)40-7-3,29(37)41-8-4)43-25(33)23-18-13-10-14-19-23/h9-14,16-19H,5-8,15,20-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJJCUPZDYFKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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